1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone
Overview
Description
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The compound 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to bind to the iron in the heme moiety of Cytochrome P450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of Cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways due to their interaction with cytochrome p450 enzymes . These enzymes are involved in a variety of biological processes, including the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties . This includes their absorption, distribution, metabolism, and excretion (ADME) properties, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its interaction with Cytochrome P450 enzymes, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and metabolism .
Biochemical Analysis
Biochemical Properties
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and its aromatic character. This compound interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and dipole-dipole interactions, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, the nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, altering their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as inhibiting tumor growth or modulating immune responses . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, this compound can influence the levels of cofactors and other molecules involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
The synthesis of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone typically involves “Click” chemistry, a term used to describe a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds . One common method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The isopropyl group can be introduced through subsequent alkylation reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles.
Scientific Research Applications
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 1-(4-Methyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(Phenyl)-1H-1,2,3-triazol-4-yl derivatives
Properties
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUQCVXDZQIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211108 | |
Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134926-95-7 | |
Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134926-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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